molecular formula C27H29ClN2O6S B11080620 Dimethyl 1-[4-(butylsulfanyl)phenyl]-4-(4-chloro-3-nitrophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

Dimethyl 1-[4-(butylsulfanyl)phenyl]-4-(4-chloro-3-nitrophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B11080620
M. Wt: 545.0 g/mol
InChI Key: IZSORZHEVBRLKE-UHFFFAOYSA-N
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Description

DIMETHYL 1-[4-(BUTYLSULFANYL)PHENYL]-4-(4-CHLORO-3-NITROPHENYL)-2,6-DIMETHYL-1,4-DIHYDRO-3,5-PYRIDINEDICARBOXYLATE is a complex organic compound with a unique structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DIMETHYL 1-[4-(BUTYLSULFANYL)PHENYL]-4-(4-CHLORO-3-NITROPHENYL)-2,6-DIMETHYL-1,4-DIHYDRO-3,5-PYRIDINEDICARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the core pyridine ring, followed by the introduction of the various substituents through a series of substitution and coupling reactions. Common reagents used in these reactions include organometallic compounds, halogenating agents, and nitro compounds. The reaction conditions often require controlled temperatures, inert atmospheres, and specific solvents to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired scale of production, cost-effectiveness, and environmental considerations. Optimization of reaction conditions, such as temperature, pressure, and catalyst selection, is crucial to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

DIMETHYL 1-[4-(BUTYLSULFANYL)PHENYL]-4-(4-CHLORO-3-NITROPHENYL)-2,6-DIMETHYL-1,4-DIHYDRO-3,5-PYRIDINEDICARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The butylsulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), reducing agents (e.g., hydrogen gas, palladium on carbon), and nucleophiles (e.g., amines, thiols). Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the butylsulfanyl group yields sulfoxides or sulfones, while reduction of the nitro group produces amines.

Scientific Research Applications

DIMETHYL 1-[4-(BUTYLSULFANYL)PHENYL]-4-(4-CHLORO-3-NITROPHENYL)-2,6-DIMETHYL-1,4-DIHYDRO-3,5-PYRIDINEDICARBOXYLATE has various applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of DIMETHYL 1-[4-(BUTYLSULFANYL)PHENYL]-4-(4-CHLORO-3-NITROPHENYL)-2,6-DIMETHYL-1,4-DIHYDRO-3,5-PYRIDINEDICARBOXYLATE depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and triggering specific cellular pathways. The exact molecular targets and pathways involved vary depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

  • DIMETHYL 1-[4-(METHYLSULFANYL)PHENYL]-4-(4-CHLORO-3-NITROPHENYL)-2,6-DIMETHYL-1,4-DIHYDRO-3,5-PYRIDINEDICARBOXYLATE
  • DIMETHYL 1-[4-(ETHYLSULFANYL)PHENYL]-4-(4-CHLORO-3-NITROPHENYL)-2,6-DIMETHYL-1,4-DIHYDRO-3,5-PYRIDINEDICARBOXYLATE

Uniqueness

DIMETHYL 1-[4-(BUTYLSULFANYL)PHENYL]-4-(4-CHLORO-3-NITROPHENYL)-2,6-DIMETHYL-1,4-DIHYDRO-3,5-PYRIDINEDICARBOXYLATE is unique due to the presence of the butylsulfanyl group, which imparts distinct chemical and physical properties compared to its analogs

Properties

Molecular Formula

C27H29ClN2O6S

Molecular Weight

545.0 g/mol

IUPAC Name

dimethyl 1-(4-butylsulfanylphenyl)-4-(4-chloro-3-nitrophenyl)-2,6-dimethyl-4H-pyridine-3,5-dicarboxylate

InChI

InChI=1S/C27H29ClN2O6S/c1-6-7-14-37-20-11-9-19(10-12-20)29-16(2)23(26(31)35-4)25(24(17(29)3)27(32)36-5)18-8-13-21(28)22(15-18)30(33)34/h8-13,15,25H,6-7,14H2,1-5H3

InChI Key

IZSORZHEVBRLKE-UHFFFAOYSA-N

Canonical SMILES

CCCCSC1=CC=C(C=C1)N2C(=C(C(C(=C2C)C(=O)OC)C3=CC(=C(C=C3)Cl)[N+](=O)[O-])C(=O)OC)C

Origin of Product

United States

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